Technical Whitepaper: 2-Hydroxy Atorvastatin-d5 Disodium (CAS 1276537-19-9)
Technical Whitepaper: 2-Hydroxy Atorvastatin-d5 Disodium (CAS 1276537-19-9)
Precision Tools for Bioanalysis in DMPK and Clinical Pharmacology
Executive Summary
In the high-stakes landscape of drug metabolism and pharmacokinetics (DMPK), the accuracy of quantitative assays defines the validity of clinical data. 2-Hydroxy Atorvastatin-d5 Disodium (CAS 1276537-19-9) represents a critical reagent—a Stable Isotope-Labeled Internal Standard (SIL-IS)—engineered to mitigate the specific analytical challenges associated with Atorvastatin metabolism.
Atorvastatin, a lipophilic statin, undergoes extensive first-pass metabolism by CYP3A4 to form active ortho- and para-hydroxylated metabolites.[1] The quantification of these metabolites is complicated by matrix effects, isomeric interference, and the dynamic interconversion between hydroxy-acid and lactone forms. This guide details the physicochemical properties, metabolic context, and validated experimental protocols for utilizing 2-Hydroxy Atorvastatin-d5 as a self-validating internal standard to ensure regulatory-grade data integrity.
Part 1: Chemical Identity & Molecular Architecture
The fidelity of an internal standard relies on its structural equivalence to the analyte while maintaining mass spectral distinctness. 2-Hydroxy Atorvastatin-d5 incorporates five deuterium atoms on the pendant phenyl ring. This placement is strategic: it is metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous media, unlike acidic protons.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-Hydroxy Atorvastatin-d5 Disodium Salt |
| CAS Number | 1276537-19-9 |
| Molecular Formula | C₃₃H₂₈D₅FN₂Na₂O₆ |
| Molecular Weight | 623.63 g/mol |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
| Form | Off-white to pale yellow solid (Hygroscopic) |
| Solubility | Soluble in Methanol, Water, and DMSO |
| Stereochemistry | (3R, 5R) – Matches the bioactive enantiomer of the parent drug |
Technical Note: The "Disodium" designation indicates this is the open-ring hydroxy-acid form, which is the pharmacologically active species. This distinguishes it from the lactone form, which requires different chromatographic handling.
Part 2: Metabolic Context & Pharmacokinetics[1]
To deploy this standard effectively, one must understand the biological system it tracks. Atorvastatin is heavily metabolized by Cytochrome P450 3A4 (CYP3A4).[1]
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Hydroxylation: CYP3A4 inserts a hydroxyl group at the ortho (2-position) or para (4-position) of the phenyl ring.
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Activity: Uniquely among statins, these metabolites retain HMG-CoA reductase inhibitory activity, contributing ~70% of the circulating drug activity.
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The Analytical Challenge: The 2-hydroxy and 4-hydroxy metabolites are positional isomers with identical molecular weights. They must be chromatographically separated. Furthermore, both exist in equilibrium with their inactive lactone forms.
Visualization: Atorvastatin Metabolic Pathway
The following diagram illustrates the CYP3A4-mediated biotransformation and the specific target of the d5-labeled standard.
Caption: CYP3A4-mediated metabolism of Atorvastatin yielding the 2-Hydroxy metabolite.[2] The d5-IS is used to normalize quantification of the active acid form.
Part 3: Analytical Application (LC-MS/MS)
The primary application of CAS 1276537-19-9 is as a SIL-IS in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Mechanism of Error Correction
Biological matrices (plasma, serum) contain phospholipids and salts that suppress ionization in the mass spectrometer source (ESI). Because the d5-analog has virtually identical physicochemical properties (pKa, LogP) to the analyte, it co-elutes and experiences the exact same suppression events.
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Without IS: Signal suppression varies between samples -> High CV%.
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With d5-IS: The ratio of Analyte/IS remains constant despite suppression -> High Accuracy.
2. Mass Spectral Separation
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Analyte (2-OH Atorvastatin): Precursor ion [M+H]+.
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Internal Standard (d5): Precursor ion [M+H+5]+.
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Interference Check: The +5 Da shift is sufficient to avoid overlap with the naturally occurring ¹³C isotope envelope of the analyte (M+1, M+2), ensuring "crosstalk" is negligible.
3. Isomer Separation
Crucially, the d5-standard helps confirm the retention time of the ortho-isomer, distinguishing it from the para-isomer if chromatographic resolution is marginal.
Part 4: Experimental Protocols
Expertise & Experience: The following protocols address the instability of hydroxy-acid statins. The open acid form can cyclize to the lactone under acidic conditions, while the lactone can hydrolyze to the acid under basic conditions. pH control is paramount.
Protocol A: Stock Solution Preparation
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Solvent: Dissolve 2-Hydroxy Atorvastatin-d5 Disodium in 100% Methanol .
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Reasoning: Water promotes hydrolysis/bacterial growth; Methanol ensures solubility and stability at -20°C.
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Concentration: Prepare a primary stock at 1.0 mg/mL.
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Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C. Stability is typically 6-12 months.
Protocol B: Sample Extraction (Protein Precipitation)
This method is preferred for high-throughput clinical trials.
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Sample: Thaw plasma samples on ice (prevents lactone-acid interconversion).
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Spiking: Add 50 µL of plasma to a 96-well plate.
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IS Addition: Add 20 µL of Working IS Solution (2-Hydroxy Atorvastatin-d5 at ~500 ng/mL in 50% MeOH).
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Precipitation: Add 200 µL of Acetonitrile (cold).
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Note: Do not use acidified acetonitrile (e.g., with formic acid) at this stage, as it accelerates lactonization.
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Agitation: Vortex for 2 minutes at 1000 rpm.
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Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.
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Dilution: Transfer 100 µL supernatant to a clean plate and dilute with 100 µL 10mM Ammonium Acetate (pH 5.0) .
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Reasoning: Diluting with an aqueous buffer matches the mobile phase strength, preventing peak broadening (solvent effects) upon injection.
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Protocol C: LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 30% B to 90% B over 3 minutes.
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Detection: MRM Mode (Positive ESI).
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Monitor transitions for d0 (Analyte) and d5 (IS).
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Visualization: Bioanalytical Workflow
Caption: Step-by-step extraction workflow emphasizing temperature control and pH buffering to maintain analyte stability.
Part 5: Handling, Stability & Storage
Trustworthiness: The integrity of the standard is the integrity of the assay.
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Hygroscopicity: The disodium salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the solid.
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Light Sensitivity: Atorvastatin derivatives undergo photodegradation. Handle under yellow light or in amber glassware.
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pH Sensitivity:
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Acidic (pH < 4): Rapid lactonization.
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Basic (pH > 9): Oxidation risk.
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Optimal: Maintain samples and extracts between pH 4.5 and 6.0.
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References
-
PubChem. (2025). 2-Hydroxy Atorvastatin-d5 Disodium Salt | C33H33FN2Na2O6.[2] National Library of Medicine. [Link]
- Hermann, R., et al. (2006). Clinical pharmacokinetics of atorvastatin: a review. Expert Opinion on Drug Metabolism & Toxicology.
-
Borek-Dohalský, V., et al. (2006).[3] Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study. Analytical and Bioanalytical Chemistry.[4][5][6][7][8] [Link]
-
Jani, A., et al. (2010).[9] Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Biomedical Chromatography.[5][6][7]
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